molecular formula C14H13BrClNO3S B12201030 4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide

4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B12201030
M. Wt: 390.7 g/mol
InChI Key: KBAQNJCWWZULMS-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure, followed by the introduction of bromine, chlorine, and methoxy groups. Common reagents used in these reactions include bromine, chlorinating agents, and methoxy reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-chloro-2-methylphenyl)benzamide
  • 4-bromo-N-(3-chloro-2-methylphenyl)thiazole

Uniqueness

4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack this functional group, potentially leading to different applications and effects.

Properties

Molecular Formula

C14H13BrClNO3S

Molecular Weight

390.7 g/mol

IUPAC Name

4-bromo-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13BrClNO3S/c1-9-12(16)4-3-5-13(9)17-21(18,19)10-6-7-11(15)14(8-10)20-2/h3-8,17H,1-2H3

InChI Key

KBAQNJCWWZULMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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